molecular formula C22H27N3O4S B1622887 Metioxate CAS No. 42110-58-7

Metioxate

Cat. No.: B1622887
CAS No.: 42110-58-7
M. Wt: 429.5 g/mol
InChI Key: IXQKKLAOJKWQCM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Metioxate is synthesized through a multi-step process involving the reaction of 4-aminobenzoic acid with diethyl N-(4-aminobenzoyl)-L-glutamate under acidic conditions. The intermediate product is then reacted with 2,4-diamino-6-(bromomethyl)pteridine to form the final compound .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using high-performance liquid chromatography (HPLC) for purification. The process includes stringent quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: Metioxate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Metioxate has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its broad range of applications in both cancer treatment and autoimmune disease management. Its ability to inhibit multiple enzymes involved in nucleotide synthesis makes it a versatile and powerful therapeutic agent .

Properties

CAS No.

42110-58-7

Molecular Formula

C22H27N3O4S

Molecular Weight

429.5 g/mol

IUPAC Name

2-(4-methylpiperidin-1-yl)ethyl 6-ethyl-3-methyl-2,9-dioxo-[1,3]thiazolo[5,4-f]quinoline-8-carboxylate

InChI

InChI=1S/C22H27N3O4S/c1-4-25-13-15(21(27)29-12-11-24-9-7-14(2)8-10-24)19(26)18-16(25)5-6-17-20(18)30-22(28)23(17)3/h5-6,13-14H,4,7-12H2,1-3H3

InChI Key

IXQKKLAOJKWQCM-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=O)C2=C1C=CC3=C2SC(=O)N3C)C(=O)OCCN4CCC(CC4)C

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC3=C2SC(=O)N3C)C(=O)OCCN4CCC(CC4)C

42110-58-7

Origin of Product

United States

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